4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Overview
Description
The compound 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a chemically synthesized molecule that falls under the category of piperidine derivatives. It is characterized by the presence of a naphthyl group bonded to the piperidine ring via an oxy-methylene bridge, along with two bromine atoms attached to the naphthyl ring. The hydrochloride form indicates that it is a salt, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1,6-Dibromo-2-naphthol
Starting Material: : Naphthol.
Bromination: : Bromine is added to naphthol under controlled conditions to yield 1,6-dibromo-2-naphthol.
Formation of 1,6-Dibromo-2-naphthoxy Methyl Halide
Reactant: : 1,6-Dibromo-2-naphthol.
Reagent: : Methoxymethyl halide under basic conditions, resulting in the formation of the desired intermediate.
Reaction with Piperidine
The intermediate reacts with piperidine under reflux conditions to yield 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine.
Formation of Hydrochloride Salt
Hydrochloric Acid: : The product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Scale-Up Reactions: : In industrial settings, these reactions are scaled up using large reactors with stringent control over temperature and reaction times.
Purification: : Methods such as recrystallization, distillation, and chromatographic techniques are used to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the naphthyl ring, leading to quinone derivatives.
Reduction: : Reduction reactions can target the bromine atoms, potentially leading to dehalogenation.
Substitution: : The piperidine ring can participate in nucleophilic substitution reactions, which may involve replacing the bromine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: : Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Dehalogenated naphthyl compounds.
Substitution: : Piperidine derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : Used as an intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: : Employed in studying reaction mechanisms and kinetics.
Biology
Biochemical Research: : Investigated for its effects on enzyme activity and protein interactions.
Cell Biology: : Explored for its potential in modulating cell signaling pathways.
Medicine
Pharmacology: : Researched for its possible therapeutic applications, including anti-inflammatory and anticancer activities.
Drug Development: : Examined as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: : Utilized in the synthesis of novel polymers and materials.
Mechanism of Action
The mechanism by which 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The bromine atoms and the oxy-methylene bridge are crucial for its binding affinity. The naphthyl group facilitates interactions with hydrophobic pockets, while the piperidine ring provides structural rigidity.
Molecular Targets: : Specific enzymes, cell surface receptors, and ion channels.
Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Compared to other piperidine derivatives, 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride stands out due to the presence of the dibromo naphthyl moiety, which enhances its reactivity and potential bioactivity.
Similar Compounds
1-{[(2-Bromo-1-naphthyl)oxy]methyl}piperidine
4-{[(3,4-Dichlorophenyl)oxy]methyl}piperidine
4-{[(1-Naphthyl)oxy]methyl}piperidine
Properties
IUPAC Name |
4-[(1,6-dibromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2NO.ClH/c17-13-2-3-14-12(9-13)1-4-15(16(14)18)20-10-11-5-7-19-8-6-11;/h1-4,9,11,19H,5-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQGZOONEPEOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-26-6 | |
Record name | Piperidine, 4-[[(1,6-dibromo-2-naphthalenyl)oxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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